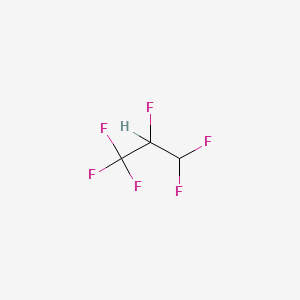

![molecular formula C8H7N3O B1582590 5-Aminoimidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 35220-26-9](/img/structure/B1582590.png)

5-Aminoimidazo[1,2-a]pyridine-3-carbaldehyde

Descripción general

Descripción

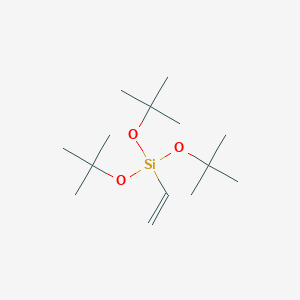

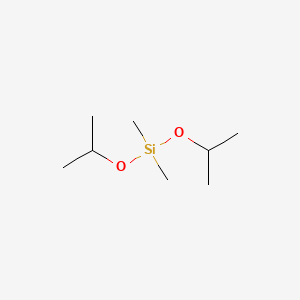

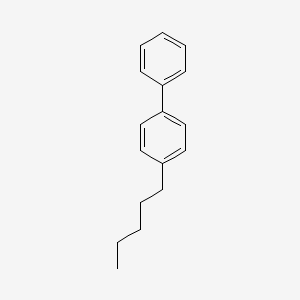

5-Aminoimidazo[1,2-a]pyridine-3-carbaldehyde is a chemical compound with the CAS Number: 35220-26-9 . It has a molecular weight of 161.16 and its IUPAC name is 5-aminoimidazo[1,2-a]pyridine-3-carbaldehyde . The compound is a solid and should be stored in a dark place, under an inert atmosphere, at 2-8°C .

Molecular Structure Analysis

The InChI code for 5-Aminoimidazo[1,2-a]pyridine-3-carbaldehyde is 1S/C8H7N3O/c9-7-2-1-3-8-10-4-6(5-12)11(7)8/h1-5H,9H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

5-Aminoimidazo[1,2-a]pyridine-3-carbaldehyde is a solid with a melting point of 158-160°C . It should be stored in a dark place, under an inert atmosphere, at 2-8°C .Aplicaciones Científicas De Investigación

Materials Science

5-Aminoimidazo[1,2-a]pyridine-3-carbaldehyde shows promise in materials science due to its structural properties. It can be used as a precursor for synthesizing various polymers and co-polymers, which may exhibit unique electrical or photonic characteristics. These materials could be applied in the development of new types of displays, coatings, or as part of composite materials designed to enhance durability and performance .

Pharmaceuticals

In the pharmaceutical industry, this compound serves as a versatile intermediate. Its imidazo[1,2-a]pyridine core is a key scaffold in medicinal chemistry, often found in molecules with biological activity. Researchers utilize it to synthesize novel compounds that may act as therapeutic agents, particularly in the discovery of new drugs targeting various diseases .

Optoelectronic Devices

The electronic properties of 5-Aminoimidazo[1,2-a]pyridine-3-carbaldehyde make it a candidate for use in optoelectronic devices. Its potential as an emitter or as part of light-absorbing layers in devices like organic light-emitting diodes (OLEDs) and solar cells is being explored. The aim is to achieve more efficient energy conversion and brighter displays with lower power consumption .

Sensors

Due to its reactive aldehyde group and the presence of an amino group, this compound can be used to develop sensors. It could be functionalized to create selective binding sites for various analytes, making it useful in the detection of gases, ions, or organic molecules. This has implications for environmental monitoring, medical diagnostics, and industrial process control .

Anti-Cancer Drugs

The imidazo[1,2-a]pyridine moiety is present in many bioactive molecules, including potential anti-cancer agents. Researchers are investigating derivatives of 5-Aminoimidazo[1,2-a]pyridine-3-carbaldehyde for their cytotoxic activities against cancer cell lines. The goal is to develop new oncological treatments that are more effective and have fewer side effects .

Confocal Microscopy and Imaging

This compound’s derivatives can be used as fluorescent tags in confocal microscopy and imaging. They can be attached to biomolecules or cells, allowing scientists to track biological processes in real-time with high spatial resolution. This application is crucial for advancing our understanding of cellular functions and disease mechanisms .

Safety And Hazards

Propiedades

IUPAC Name |

5-aminoimidazo[1,2-a]pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c9-7-2-1-3-8-10-4-6(5-12)11(7)8/h1-5H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBLBOJCLFBZXDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(N2C(=C1)N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30303834 | |

| Record name | 5-aminoimidazo[1,2-a]pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30303834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Aminoimidazo[1,2-a]pyridine-3-carbaldehyde | |

CAS RN |

35220-26-9 | |

| Record name | 5-Aminoimidazo[1,2-a]pyridine-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35220-26-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 162500 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035220269 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 35220-26-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=162500 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-aminoimidazo[1,2-a]pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30303834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.